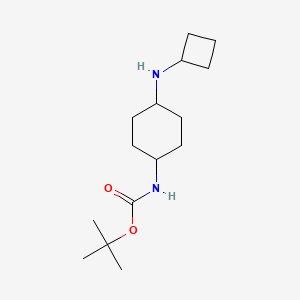

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

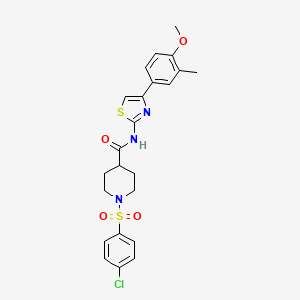

The compound “tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .

Molecular Structure Analysis

The compound contains a carbamate group, a tert-butyl group, a cyclohexyl group, and a cyclobutyl group. The presence of these groups would influence the overall structure and properties of the molecule .Chemical Reactions Analysis

Carbamates are known to undergo hydrolysis under both acidic and basic conditions to yield the corresponding alcohol and an amine or ammonia . The rate of this reaction can be influenced by the nature of the substituents on the carbamate nitrogen.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the carbamate group could participate in hydrogen bonding .Applications De Recherche Scientifique

Enantioselective Synthesis of CCR2 Antagonists

An efficient enantioselective synthesis route was developed for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The key step involves an iodolactamization yielding a highly functionalized compound, highlighting its application in synthesizing specific molecular structures with potential therapeutic relevance (Campbell et al., 2009).

Stereoselective Synthesis of Factor Xa Inhibitors

A stereoselective synthesis method was described for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This approach controlled stereochemistry at specific centers, demonstrating the compound's utility as a key intermediate in synthesizing factor Xa inhibitors, which are important for anticoagulant therapy (Wang et al., 2017).

Chemical Synthesis and Material Science Applications

Synthesis of Protected β-d-2-deoxyribosylamine Analogues

The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate serves as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its role in nucleoside analogue synthesis with potential applications in antiviral and anticancer drugs (Ober et al., 2004).

Development of Electrochromic Materials

A study introduced visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units, synthesized via phosphorylation polyamidation. These materials were noted for their solubility, thermal stability, and reversible electrochemical properties, making them suitable for applications in smart windows and displays (Hsiao et al., 2014).

Chemosensors for Acid Vapors

Benzothizole modified carbazole derivatives, particularly those with a tert-butyl moiety, were studied for their ability to form organogels and xerogels that emit strong blue light. These materials demonstrated potential as fluorescent sensory materials for detecting volatile acid vapors, highlighting an application in environmental monitoring and safety (Sun et al., 2015).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl N-[4-(cyclobutylamino)cyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-9-7-12(8-10-13)16-11-5-4-6-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYELSBCLVPTISK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2531874.png)

![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![Methyl 2-[[3-(methanesulfonamido)quinoxalin-2-yl]amino]-4,5-dimethoxybenzoate](/img/structure/B2531882.png)

![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)

![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)